(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 65717-64-8
VCID: VC2210064
InChI: InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 65717-64-8

Cat. No.: VC2210064

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid - 65717-64-8

Specification

CAS No. 65717-64-8
Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
IUPAC Name (2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
Standard InChI Key OUHPNBGKEMHUCQ-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid features a complex structure with several key functional groups. The basic backbone consists of a propanoic acid with an amino group at the 2-position and an imidazole ring attached at the 3-position. The imidazole ring is functionalized with a benzyl group at the 1-position, while the amino group is protected with a tert-butoxycarbonyl (Boc) moiety. The R-configuration at the alpha carbon indicates the specific stereochemistry of this chiral center, which is essential for its recognition by biological systems.

The benzyl group attached to the imidazole ring introduces hydrophobicity and potential for π-stacking interactions, which could significantly influence the compound's behavior in biological systems. Meanwhile, the Boc protecting group serves a dual purpose: it protects the amino functionality during chemical reactions and potentially modifies the compound's solubility and pharmacokinetic properties.

Physical and Chemical Properties

The physical and chemical properties of (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are summarized in Table 1:

PropertyValue
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
CAS Number65717-64-8
Physical StateNot specified in available data
PurityTypically 95% for research grade
Optical RotationExpected to be negative (D-configuration)
Functional GroupsCarboxylic acid, protected amine, imidazole, benzyl

The compound contains both acidic (carboxylic acid) and basic (imidazole) functional groups, giving it amphoteric properties. The presence of the hydrophobic benzyl and tert-butyl groups alongside the hydrophilic carboxylic acid creates an amphipathic molecule, which likely influences its solubility in different solvents and its interactions with biological membranes.

Identification Data

For analytical purposes, various spectroscopic and identification parameters are essential for confirming the identity and purity of (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. These identification parameters are presented in Table 2:

IdentifierValue
IUPAC Name(2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChIInChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
InChI KeyOUHPNBGKEMHUCQ-OAHLLOKOSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Isomeric SMILESCC(C)(C)OC(=O)NC@HC(=O)O
DSSTOX Substance IDDTXSID90426674

These identification parameters are crucial for researchers to ensure they are working with the correct compound and to facilitate accurate database searches and compound registration.

Synthesis and Production Methods

Optimization Strategies

For optimal synthesis of (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, several factors would need to be considered:

  • Regioselectivity: Ensuring benzylation occurs specifically at the imidazole nitrogen rather than the amino group

  • Stereochemical integrity: Maintaining the R-configuration at the alpha carbon throughout the synthetic process

  • Yield optimization: Adjusting reaction conditions to maximize product formation while minimizing side reactions

  • Purification methods: Developing efficient protocols for isolating the target compound from reaction mixtures

Research-grade (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically has a purity of approximately 95%, indicating that high-quality material can be produced with appropriate synthetic and purification strategies.

Pharmacological Properties

Comparative Pharmacological Data

Table 3 presents a comparison between (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid and the structurally related 1-Benzylimidazole:

Property(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid1-Benzylimidazole
Molecular FormulaC18H23N3O4C10H10N2
Molecular Weight345.4 g/mol158.2 g/mol
StructureContains amino acid moiety with Boc protectionSimple benzylated imidazole
Potential Biological TargetsEnzymes recognizing histidine, metal-dependent proteinsCYP inhibitor, thromboxane A2 synthase inhibitor
Physical PropertiesNot fully specified in available dataBrownish crystals, melting point 68-70°C
SolubilityNot specified in available dataInsoluble in water; soluble in DMF, DMSO, ethanol

While both compounds share the benzylated imidazole motif, the presence of the amino acid portion in (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid significantly alters its physicochemical properties and potential biological interactions. The search results indicate that 1-Benzylimidazole acts as an inducer of various cytochrome P-450 isozymes and as an inhibitor of thromboxane A2 synthase, suggesting that (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid might also interact with these or similar enzyme systems, though with potentially different selectivity and potency.

Research Applications

Peptide Chemistry Applications

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has significant potential applications in peptide chemistry:

  • As a building block for the synthesis of modified peptides with altered properties

  • For the preparation of peptide analogs to study structure-activity relationships

  • In the development of peptide-based enzyme inhibitors or receptor modulators

  • For the creation of peptides with enhanced stability against enzymatic degradation

The Boc-protected amino group makes this compound compatible with standard solid-phase peptide synthesis protocols, while the benzylated imidazole introduces novel functionality into the resulting peptides.

Medicinal Chemistry Applications

In medicinal chemistry, (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid and its derivatives might find applications as:

  • Enzyme inhibitors, particularly for enzymes that interact with histidine residues

  • Building blocks for the synthesis of peptidomimetics with improved pharmacokinetic properties

  • Probes for investigating the role of histidine residues in protein function

  • Precursors for the development of novel therapeutics targeting specific biological pathways

The compound's structural features make it particularly valuable for studies involving histidine-dependent enzymes and receptors, where the modified imidazole ring might confer novel binding properties and selectivity.

Analytical Methods

Chromatographic Analysis

For the identification and quantification of (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, various chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Likely using reverse-phase conditions with UV detection at wavelengths corresponding to the imidazole and benzyl chromophores

  • Thin-Layer Chromatography (TLC): Using appropriate solvent systems to visualize the compound, possibly with ninhydrin or UV detection

  • Gas Chromatography (GC): After derivatization to increase volatility, though this would be less common for this type of compound

The presence of both the imidazole and benzyl groups provides good UV absorbance characteristics, facilitating detection using spectrophotometric methods.

Spectroscopic Characterization

Spectroscopic methods useful for characterizing (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide valuable structural information, with characteristic signals for the imidazole protons, benzyl group, and tert-butyl group

  • Mass Spectrometry (MS): Providing molecular weight confirmation and fragmentation patterns specific to the compound's structure

  • Infrared (IR) Spectroscopy: Showing characteristic bands for the carboxylic acid, carbamate, and imidazole functionalities

  • UV-Visible Spectroscopy: Based on the absorbance properties of the imidazole and benzyl chromophores

These analytical methods would be essential for confirming the identity, purity, and structural integrity of the compound for research applications.

Future Research Directions

Structure-Activity Optimization

Future research on (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid might focus on:

  • Preparation of analogs with different substituents on the benzyl ring to investigate structure-activity relationships

  • Modification of the protecting group to alter the compound's physicochemical properties

  • Investigation of the biological activities of peptides incorporating this modified amino acid

  • Computational studies to predict binding interactions with potential biological targets

Such studies would provide valuable insights into the relationship between structural modifications and biological activity, potentially leading to compounds with enhanced specificity or potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator